N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a butyl group attached to the phenyl ring and a nitro group attached to the benzothiazole ring
Preparation Methods
The synthesis of N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps. One common synthetic route includes the nitration of a benzothiazole derivative followed by the introduction of the butylphenylamine group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The benzothiazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group and the benzothiazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-butylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide can be compared with other similar compounds, such as:
Benzimidazoles: These compounds also contain a benzene ring fused to a heterocyclic ring and have similar chemical properties and applications.
Other Benzothiazoles: Compounds with different substituents on the benzothiazole ring can have varying properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H17N3O4S/c1-2-3-4-12-5-7-13(8-6-12)18-17-15-10-9-14(20(21)22)11-16(15)25(23,24)19-17/h5-11H,2-4H2,1H3,(H,18,19) |
InChI Key |
WNYCLTJLYPHOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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